N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Description
N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants to form a variety of heterocyclic compounds
Mode of Action
It is known that the compound is a derivative of cyanoacetamide, which has diverse biological activities . The compound likely interacts with its targets through the carbonyl and cyano functions, enabling reactions with common bidentate reagents .
Biochemical Pathways
The compound is likely involved in various biochemical pathways due to its heterocyclic nature. It is synthesized from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is converted to corresponding acid hydrazide by hydrazine hydrate in ethanol
Result of Action
It is known that cyanoacetamide derivatives, from which this compound is derived, have been reported to possess a wide range of biological activities .
Properties
IUPAC Name |
N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-2-26-14-6-4-3-5-12(14)20-16(24)9-11-10-27-18(19-11)22-17(25)13-7-8-15(23)21-13/h3-6,10,13H,2,7-9H2,1H3,(H,20,24)(H,21,23)(H,19,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVSZBDLDRISDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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